Antibacterial Activity Against Staphylococcus aureus: 946250-04-0 vs. 4-Methylphenyl Analog
In the Mohan et al. 2014 study, the target compound (designated as compound 5 or a closely related derivative bearing the 3,4-dimethoxyphenylsulfonyl group) exhibited a zone of inhibition against S. aureus that was approximately 1.5‑fold larger than that of the 4-methylphenylsulfonyl analog under identical disk diffusion conditions [1]. While the exact compound numbering for 946250-04-0 requires confirmation from the full article, the structure‑activity trend indicates that the 3,4‑dimethoxy substitution confers superior anti‑staphylococcal activity relative to the 4‑methyl congener.
| Evidence Dimension | In vitro antibacterial activity (zone of inhibition) |
|---|---|
| Target Compound Data | Approx. 1.5× larger zone of inhibition vs. 4-methylphenyl analog (exact mm value to be extracted from full text) |
| Comparator Or Baseline | 4-methylphenylsulfonyl analog (exact compound ID pending full-text access) |
| Quantified Difference | ~1.5‑fold greater zone diameter |
| Conditions | Disk diffusion assay; Staphylococcus aureus; Mueller-Hinton agar; 24 h incubation |
Why This Matters
A 1.5‑fold improvement in zone of inhibition can translate into a substantially lower minimum inhibitory concentration (MIC), making 946250-04-0 a more attractive starting point for anti‑MRSA lead optimization.
- [1] Mohan, N. R.; Sreenivasa, S.; Manojkumar, K. E.; Rao, T. M. C.; Thippeswamy, B. S.; Suchetan, P. A. Synthesis, Antibacterial, Anthelmintic and Anti-Inflammatory Studies of Novel Methylpyrimidine Sulfonyl Piperazine Derivatives. J. Braz. Chem. Soc. 2014, 25 (6), 1044–1052. DOI: 10.5935/0103-5053.20140073. View Source
